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molecular formula C14H19ClN2O2 B3362567 3-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one CAS No. 1000932-53-5

3-Chloro-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one

Cat. No. B3362567
M. Wt: 282.76 g/mol
InChI Key: GQZCLVYVGQNBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383631B2

Procedure details

1-(4-Methoxyphenyl)piperazine dihydrochloride (1.85 g, 6.976 mmol) was dissolved in methylene chloride. After adding triethylamine (1.9 mL, 13.952 mmol) dropwise at 0° C. and then dissolving, the mixture was stirred for 30 minutes. After adding 3-chloropropionyl chloride (0.67 mL, 6.976 mmol), the reaction solution was stirred at room temperature for 1 hour. After adding methanol, the reaction solution was extracted with methylene chloride. The organic layer was dried with desiccant and then filtered. The filtrate was concentrated and purified by column chromatography (EtOAc/hexane, 4:1). A target compound (1.76 g, 6.224 mmol, 89.3%) was yielded as white solid.
Name
1-(4-Methoxyphenyl)piperazine dihydrochloride
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
0.67 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
89.3%

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[CH:7][CH:6]=1.C(N(CC)CC)C.[Cl:24][CH2:25][CH2:26][C:27](Cl)=[O:28].CO>C(Cl)Cl>[Cl:24][CH2:25][CH2:26][C:27]([N:14]1[CH2:15][CH2:16][N:11]([C:8]2[CH:7]=[CH:6][C:5]([O:4][CH3:3])=[CH:10][CH:9]=2)[CH2:12][CH2:13]1)=[O:28] |f:0.1.2|

Inputs

Step One
Name
1-(4-Methoxyphenyl)piperazine dihydrochloride
Quantity
1.85 g
Type
reactant
Smiles
Cl.Cl.COC1=CC=C(C=C1)N1CCNCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.67 mL
Type
reactant
Smiles
ClCCC(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolving
STIRRING
Type
STIRRING
Details
the reaction solution was stirred at room temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic layer was dried with desiccant and
FILTRATION
Type
FILTRATION
Details
then filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (EtOAc/hexane, 4:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCCC(=O)N1CCN(CC1)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.224 mmol
AMOUNT: MASS 1.76 g
YIELD: PERCENTYIELD 89.3%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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